molecular formula C10H11BrO2 B8424181 5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran

Cat. No. B8424181
M. Wt: 243.10 g/mol
InChI Key: VEBZDEWJLQJJDJ-UHFFFAOYSA-N
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Patent
US04263037

Procedure details

5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran (7.3 g), prepared as in Example 5(e) and cuprous cyanide (3.2 g) were heated under reflux in dimethylformamide (10 ml) with stirring for 51/2 hours. The mixture was cooled to room temperature and a solution of ferric chloride (6 g) in water (20 ml) containing hydrochloric acid (3.7 ml conc) was added. After heating at 60°-70° C. for 20 minutes the mixture was extracted with ether. The extracts were washed with water (twice), dried over magnesium sulphate and run down under vacuum to give 4.6 g of product, which on recrystallisation from toluene gave 2.0 g pure title product, mp 124°-127° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([OH:10])[C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.Cl.[CH3:15][N:16](C)C=O>O>[C:15]([C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([OH:10])[C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1)#[N:16]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(C(O2)O)(C)C)C1
Name
cuprous cyanide
Quantity
3.2 g
Type
reactant
Smiles
Step Two
Name
ferric chloride
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
3.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 51/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 60°-70° C. for 20 minutes the mixture
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
The extracts were washed with water (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(C(O2)O)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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